N-butyryl-N'-[3-chloro-2-(1-piperidinyl)phenyl]thiourea
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Overview
Description
Preparation Methods
The synthesis of N-butyryl-N’-[3-chloro-2-(1-piperidinyl)phenyl]thiourea typically involves the reaction of N-butyryl chloride with N’-[3-chloro-2-(1-piperidinyl)phenyl]thiourea under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
N-butyryl-N’-[3-chloro-2-(1-piperidinyl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound exhibits significant antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents.
Medicine: Due to its anticancer properties, it is being explored for use in cancer therapy.
Industry: It is used in the production of dyes, elastomers, and other industrial materials.
Mechanism of Action
The mechanism of action of N-butyryl-N’-[3-chloro-2-(1-piperidinyl)phenyl]thiourea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in bacteria and cancer cells. This inhibition results in the suppression of cell growth and proliferation .
Comparison with Similar Compounds
N-butyryl-N’-[3-chloro-2-(1-piperidinyl)phenyl]thiourea can be compared with other thiourea derivatives, such as:
N-phenylthiourea: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
N-methyl-N’-phenylthiourea: Exhibits similar biological activities but with different potency and selectivity.
N,N’-diphenylthiourea: Used in the rubber industry as a vulcanization accelerator.
N-butyryl-N’-[3-chloro-2-(1-piperidinyl)phenyl]thiourea stands out due to its unique combination of a butyryl group and a piperidinyl phenyl moiety, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H22ClN3OS |
---|---|
Molecular Weight |
339.9g/mol |
IUPAC Name |
N-[(3-chloro-2-piperidin-1-ylphenyl)carbamothioyl]butanamide |
InChI |
InChI=1S/C16H22ClN3OS/c1-2-7-14(21)19-16(22)18-13-9-6-8-12(17)15(13)20-10-4-3-5-11-20/h6,8-9H,2-5,7,10-11H2,1H3,(H2,18,19,21,22) |
InChI Key |
UDCRKLGIJJVBRP-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC(=S)NC1=C(C(=CC=C1)Cl)N2CCCCC2 |
Canonical SMILES |
CCCC(=O)NC(=S)NC1=C(C(=CC=C1)Cl)N2CCCCC2 |
Origin of Product |
United States |
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